

# CAS number and molecular data for 2,4,6-Triaminopyrimidine-5-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	2,4,6-Triaminopyrimidine-5-carbonitrile
Cat. No.:	B584506
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## In-Depth Technical Guide: 2,4,6-Triaminopyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of **2,4,6-Triaminopyrimidine-5-carbonitrile**, including its chemical properties, potential synthesis, and likely biological activities based on the known characteristics of the pyrimidine-5-carbonitrile scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Molecular Data

**2,4,6-Triaminopyrimidine-5-carbonitrile** is a heterocyclic organic compound. Its core structure consists of a pyrimidine ring substituted with three amino groups and a nitrile group.

Table 1: Molecular and CAS Registry Information

Parameter	Value
Chemical Name	2,4,6-Triaminopyrimidine-5-carbonitrile
CAS Number	465531-97-9
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>6</sub>
Molecular Weight	150.14 g/mol
Canonical SMILES	C1=C(C(=NC(=N1)N)N)C#N
InChI Key	OXBKPLFFXBNIHW-UHFFFAOYSA-N

## Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,4,6-Triaminopyrimidine-5-carbonitrile** is not readily available in the reviewed literature, a plausible synthetic route can be adapted from established methods for analogous pyrimidine-5-carbonitrile derivatives. The following protocol is a representative example based on a multi-component reaction approach.

### 2.1. Representative Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

This method involves a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride, which can be conducted under thermal conditions in an aqueous medium or via microwave irradiation.

#### Materials:

- Appropriate aldehyde (e.g., benzaldehyde)
- Malononitrile
- Guanidine hydrochloride (as the amidine source to yield the 2,4,6-tri amino structure)
- Toluene
- Triethylamine
- Sodium acetate (for aqueous conditions)

- Ethanol (for purification)

#### Procedure (Microwave Irradiation Method):

- In a 15 mL high-pressure glass tube, combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol).
- Add toluene (5 mL) and a catalytic amount of triethylamine (3-4 drops). Note: As guanidine hydrochloride has low solubility in toluene, a larger amount of triethylamine may be necessary to facilitate the reaction.
- Seal the tube and place it in a microwave reactor.
- Irradiate the mixture at 300 W for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- The resulting solid product is then purified. This can be achieved by filtration and washing with a suitable solvent like hot ethanol.

#### Procedure (Thermal Aqueous Method):

- Combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol) in water.
- Add sodium acetate as a base.
- Reflux the mixture with stirring, monitoring the reaction progress with TLC.
- Upon completion, cool the reaction mixture.
- The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the purified 4-amino-5-pyrimidinecarbonitrile derivative.

## Biological Activity and Potential Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, positioning them as promising scaffolds in drug discovery.[\[1\]](#) The primary therapeutic area of interest for this class of compounds is oncology, with many derivatives exhibiting potent anticancer properties.

### 3.1. Kinase Inhibition

A significant body of research highlights the role of pyrimidine-5-carbonitrile derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

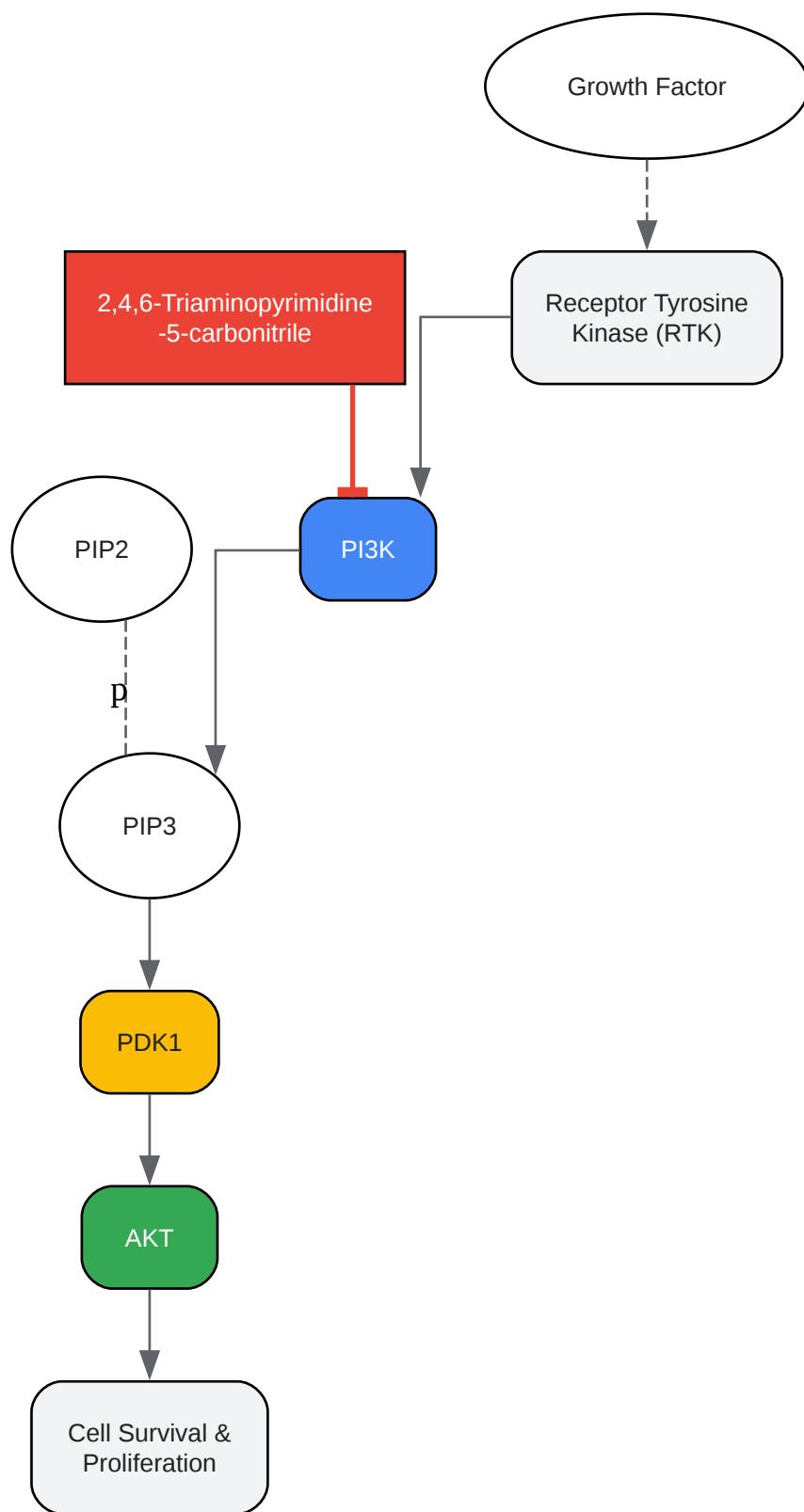
Table 2: Potential Kinase Targets of Pyrimidine-5-Carbonitrile Scaffolds

Kinase Target	Signaling Pathway	Implication in Disease
EGFR (Epidermal Growth Factor Receptor)	Proliferation, Survival, Angiogenesis	Various Cancers
PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B)	Cell Growth, Proliferation, Survival	Cancer, Metabolic Disorders
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)	Angiogenesis	Cancer
COX-2 (Cyclooxygenase-2)	Inflammation, Proliferation	Inflammation, Cancer

### 3.2. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of this pathway.[\[2\]](#)

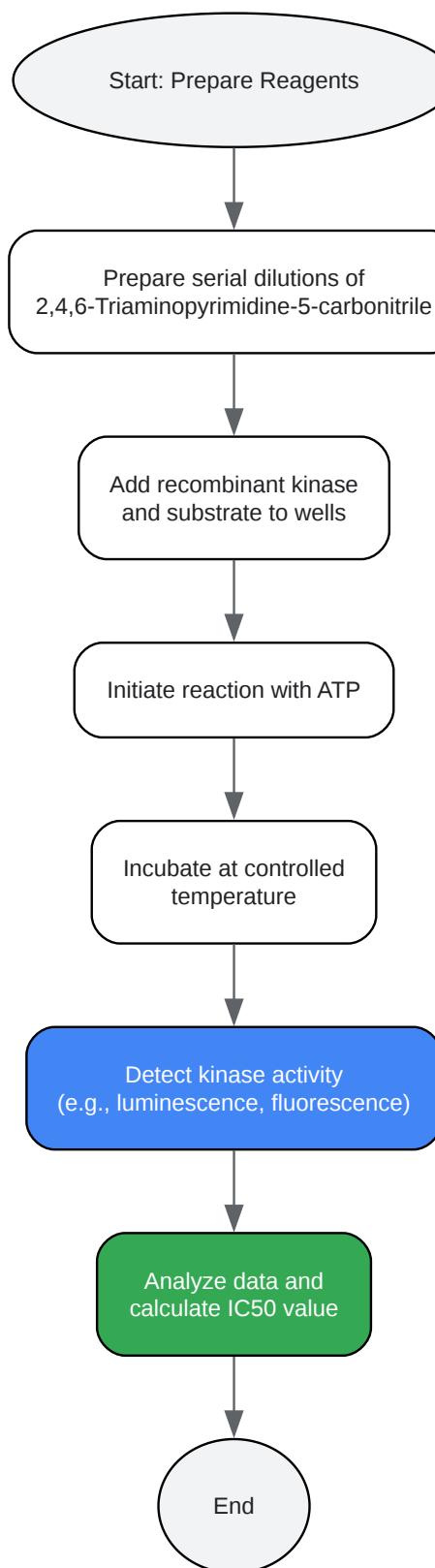
Below is a diagram illustrating the potential mechanism of action for a pyrimidine-5-carbonitrile inhibitor targeting the PI3K/AKT pathway.

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Caption: Potential inhibition of the PI3K/AKT signaling pathway.

### 3.3. Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory activity of **2,4,6-Triaminopyrimidine-5-carbonitrile** against a specific kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a general procedure.



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Caption: General workflow for an in vitro kinase inhibition assay.

## Conclusion

**2,4,6-Triaminopyrimidine-5-carbonitrile** belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of anticancer therapeutics. The pyrimidine-5-carbonitrile scaffold has been shown to be a versatile platform for the design of potent kinase inhibitors targeting key oncogenic signaling pathways. Further investigation into the specific biological activities and mechanism of action of **2,4,6-Triaminopyrimidine-5-carbonitrile** is warranted to fully elucidate its therapeutic potential. The synthetic and experimental methodologies outlined in this guide provide a framework for such future research endeavors.

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## References

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